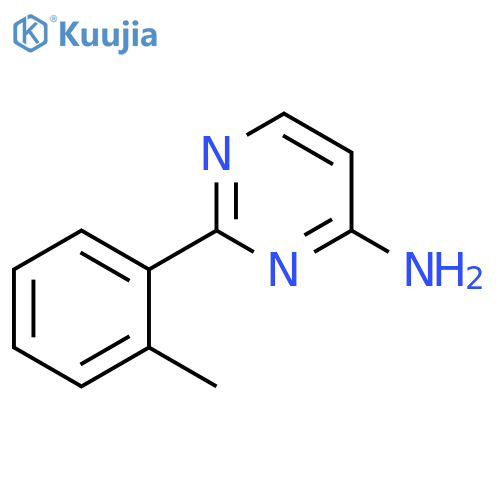Cas no 1248805-62-0 (2-(2-Methylphenyl)pyrimidin-4-amine)

1248805-62-0 structure
商品名:2-(2-Methylphenyl)pyrimidin-4-amine
CAS番号:1248805-62-0
MF:C11H11N3
メガワット:185.225141763687
CID:5558580
2-(2-Methylphenyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-(2-tolyl)pyrimidine
- 2-(2-Methylphenyl)pyrimidin-4-amine
-
- インチ: 1S/C11H11N3/c1-8-4-2-3-5-9(8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)
- InChIKey: BGFMCTXQGSYERY-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2C)=NC=CC(N)=N1
2-(2-Methylphenyl)pyrimidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M167656-1g |
2-(2-Methylphenyl)pyrimidin-4-amine |
1248805-62-0 | 1g |
$ 570.00 | 2022-06-04 | ||
| TRC | M167656-500mg |
2-(2-Methylphenyl)pyrimidin-4-amine |
1248805-62-0 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M167656-100mg |
2-(2-Methylphenyl)pyrimidin-4-amine |
1248805-62-0 | 100mg |
$ 95.00 | 2022-06-04 |
2-(2-Methylphenyl)pyrimidin-4-amine 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1248805-62-0 (2-(2-Methylphenyl)pyrimidin-4-amine) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
